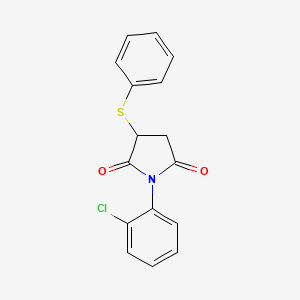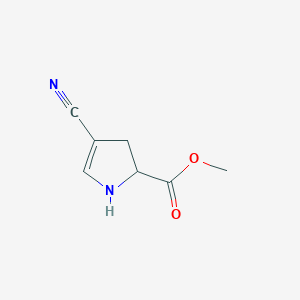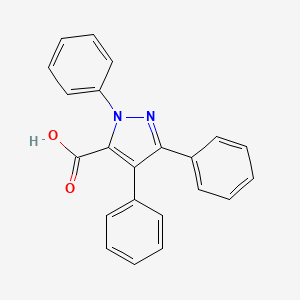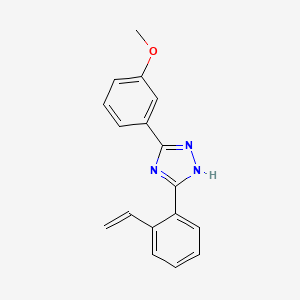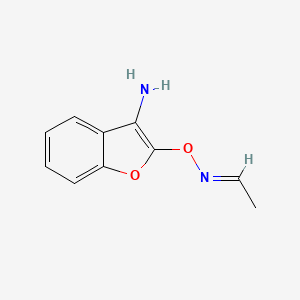
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is a complex organic compound known for its unique structure and properties. It is a derivative of biphenyl with a dicyclohexylphosphanyl group and a phenyl group attached to the phenol ring. This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a solvent like tetrahydrofuran (THF) and a base such as n-butyllithium. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The compound acts as a ligand, coordinating with metal centers (e.g., palladium) to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The dicyclohexylphosphanyl group enhances the electron-donating ability of the ligand, improving the reactivity and selectivity of the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-(Dicyclohexylphosphanyl)-2’-(dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C30H35OP |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol |
InChI |
InChI=1S/C30H35OP/c31-30-26(23-13-4-1-5-14-23)20-12-21-28(30)27-19-10-11-22-29(27)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25,31H,2-3,6-9,15-18H2 |
Clé InChI |
QZEIEVDBNGIOJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC(=C4O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)


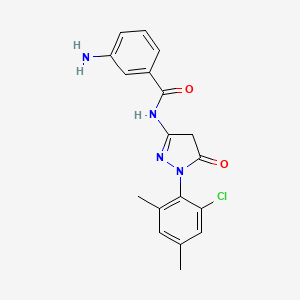
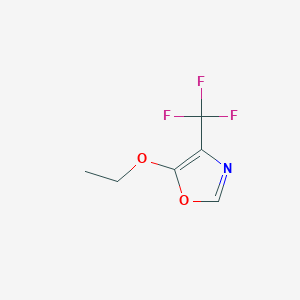
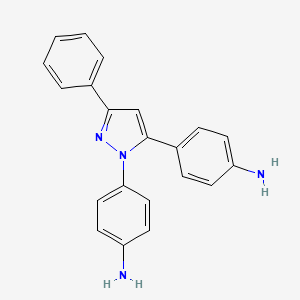
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
